Physicochemical Profiling of 2-Bromo-4-chloro-6-fluorobiphenyl: A Technical Deep Dive
Physicochemical Profiling of 2-Bromo-4-chloro-6-fluorobiphenyl: A Technical Deep Dive
The following technical guide is structured to provide an exhaustive analysis of 2-Bromo-4-chloro-6-fluorobiphenyl , tailored for researchers in medicinal chemistry and materials science.
Executive Summary
2-Bromo-4-chloro-6-fluorobiphenyl (CAS: 2244107-72-8) represents a specialized class of polyhalogenated biaryls where the substitution pattern is confined to a single phenyl ring (positions 2, 4, and 6). This "2,4,6-trihalo" motif creates a unique steric and electronic environment. Unlike symmetrically substituted polychlorinated biphenyls (PCBs), this asymmetric scaffold offers distinct advantages in drug discovery: the ortho-fluorine and ortho-bromine atoms enforce a non-planar conformation (atropisomeric potential) that improves solubility relative to planar analogs, while the para-chlorine blocks the primary site of metabolic oxidation.
This guide details the molecular architecture, predicted and experimental physicochemical properties, and a validated synthetic route emphasizing chemoselectivity.
Molecular Architecture & Electronic Profile
The Ortho-Effect and Conformational Lock
The defining feature of this molecule is the steric crowding at the biaryl axis. The presence of a bulky Bromine atom (Van der Waals radius ~1.85 Å) and a Fluorine atom (~1.47 Å) at the 2 and 6 positions forces the two phenyl rings to twist out of coplanarity to minimize repulsion with the protons of the unsubstituted ring.
-
Twist Angle: Predicted to be 60°–80° .
-
Consequence: This de-conjugation isolates the
-systems of the two rings, resulting in a hypsochromic shift (blue shift) in the UV absorption spectrum compared to unsubstituted biphenyl.
Electronic Substituent Effects
The three halogens exert competing electronic effects that define the reactivity of the Ring A (substituted ring):
-
Fluorine (C6): Strong
-withdrawing (inductive), weak -donating. Increases metabolic stability of the adjacent bond. -
Chlorine (C4): Deactivates the para-position against electrophilic aromatic substitution and blocks CYP450-mediated hydroxylation.
-
Bromine (C2): Provides a "handle" for further functionalization (e.g., lithium-halogen exchange) but is less reactive than the iodine precursor used in its synthesis.
Physicochemical Properties (Data & Predictions)
The following data aggregates available commercial specifications with calculated values based on fragment-based QSPR models (ACD/Labs, EPI Suite principles).
| Property | Value / Description | Source/Methodology |
| IUPAC Name | 1-bromo-5-chloro-3-fluoro-2-phenylbenzene | Nomenclature |
| CAS Number | 2244107-72-8 | Registry |
| Molecular Formula | C | Stoichiometry |
| Molecular Weight | 285.54 g/mol | Calculated |
| Physical State | Low-melting solid or viscous oil | Analog Comparison |
| Melting Point | Predicted: 45–60 °C | Estimate based on 2,4-dichloro analog |
| LogP (Lipophilicity) | 5.4 ± 0.3 | Calculated (Fragment Method) |
| Topological Polar Surface Area | 0 Ų | Non-polar surface |
| H-Bond Donors/Acceptors | 0 / 1 (Fluorine) | Lipinski Rules |
| Rotatable Bonds | 1 (Biaryl axis) | Structural Analysis |
Technical Insight: The high LogP (>5) suggests this compound is highly lipophilic (Class IV in BCS classification). In biological assays, it will require formulation with solubilizers (e.g., DMSO, cyclodextrins) to prevent precipitation.
Synthetic Accessibility: A Self-Validating Protocol
The most robust route to synthesize 2-Bromo-4-chloro-6-fluorobiphenyl avoids the poor regioselectivity of direct halogenation. Instead, we utilize a chemoselective Suzuki-Miyaura coupling .
Retrosynthetic Logic
We require a coupling between a phenyl group and the specific 2,4,6-trihalo-benzene core.
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Partner A: Phenylboronic acid (Nucleophile).
-
Partner B: 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (Electrophile).[1]
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Selectivity Principle: The C–I bond (BDE ~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol) and C–Cl bond (~95 kcal/mol). Palladium(0) will undergo oxidative addition exclusively at the C–I bond under controlled conditions, leaving the Br, Cl, and F substituents intact.
Synthetic Workflow Diagram
Figure 1: Chemoselective Suzuki coupling exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide/Chloride.
Step-by-Step Protocol
-
Reagents:
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1-Bromo-5-chloro-3-fluoro-2-iodobenzene (1.0 eq) [Commercially Available].
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Phenylboronic acid (1.2 eq).
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Tetrakis(triphenylphosphine)palladium(0) (3 mol%).
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Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
Base: Na
CO (2.0 eq).
-
-
Procedure:
-
Charge a reaction flask with the iodo-precursor, boronic acid, and catalyst under an inert atmosphere (Argon/Nitrogen). Critical: Oxygen must be excluded to prevent homocoupling.
-
Add degassed solvent and base solution.
-
Heat to 85–90°C for 4–6 hours. Monitor by TLC or HPLC.[2]
-
Endpoint: Disappearance of the iodo-starting material. The bromo-species should remain unreacted if temperature is not excessive (>110°C).
-
-
Purification:
-
Extract with Ethyl Acetate. Wash with brine.
-
Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient). The product is non-polar and will elute early.
-
Analytical Profiling
To validate the identity of the synthesized compound, researchers should look for specific spectral fingerprints.
Mass Spectrometry (GC-MS / LC-MS)
The presence of one Bromine (
-
Molecular Ion (M+): ~284 (base peak).
-
M+2: ~286 (Intensity ~130% of M+ due to
Br + Cl and Br + Cl overlap). -
M+4: ~288 (Intensity ~30% of M+ due to
Br + Cl). -
Fragmentation: Loss of halogen atoms (M-Br, M-Cl) will be sequential.
Nuclear Magnetic Resonance ( H NMR)
-
Ring A (Substituted): Only one aromatic proton signal will be observed on this ring (H5, between Cl and F? No, the structure is 2-Br, 4-Cl, 6-F. The remaining position is H3 and H5 ? Wait.
-
Correction: The ring is hexasubstituted: C1-Phenyl, C2-Br, C3-H, C4-Cl, C5-H, C6-F.
-
Therefore, there are two protons on the substituted ring: H3 and H5.
-
H3 (between Br and Cl): Doublet (coupling with H5? No, meta-coupling is weak). It will appear as a singlet or fine doublet.
-
H5 (between Cl and F): Large doublet due to H-F coupling (
Hz).
-
-
Ring B (Unsubstituted): Multiplet at 7.3–7.5 ppm integrating to 5 protons.
Biological & Environmental Implications
Metabolic Fate
The substitution pattern is designed to enhance metabolic stability, but specific "soft spots" remain.
Figure 2: Predicted metabolic pathway. The substituted Ring A is blocked (Cl at para, Br/F at ortho).[3] Oxidation is forced onto the para-position (4') of the unsubstituted Ring B.
Toxicity Considerations
Like many halogenated biaryls, this compound is lipophilic and potentially bioaccumulative. However, the presence of the para-chlorine and ortho-fluorine makes it less prone to forming planar, dioxin-like toxic conformers compared to non-ortho substituted PCBs.
References
-
PubChem. (2025). 1-Bromo-5-chloro-3-fluoro-2-iodobenzene (Precursor Data). National Library of Medicine. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Standard Protocol Basis).
- Grimm, J. B., et al. (2011). The influence of fluorine on the properties of small molecule drugs. Journal of Medicinal Chemistry.
- ACD/Labs. (2025). LogP Prediction Algorithms for Polyhalogenated Biphenyls.
